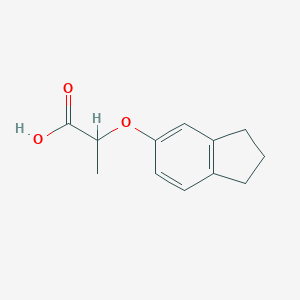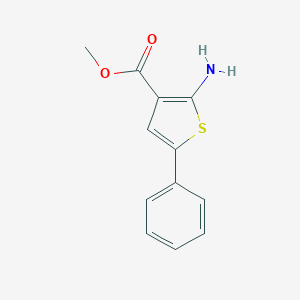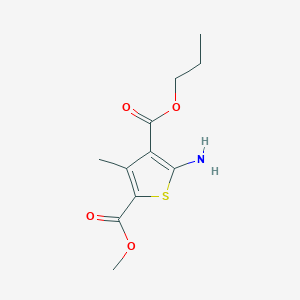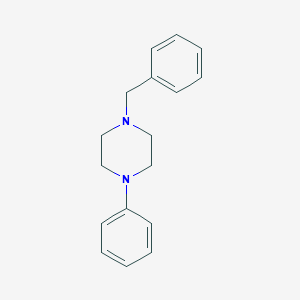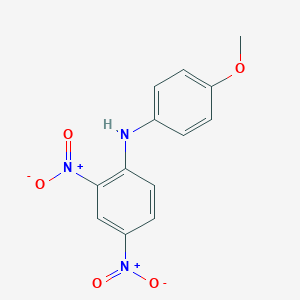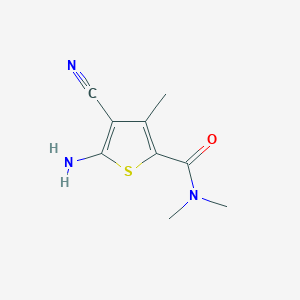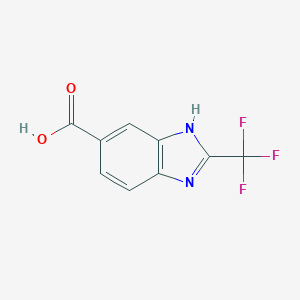
1-(p-Toluenesulfonyl)imidazole
Descripción general
Descripción
1-(p-Toluenesulfonyl)imidazole, also known as 1-Tosylimidazole, is a compound used in the field of chemistry . It is used in the synthesis of cationic water-soluble cyclodextrin, BIMCD . It can also be used in the chiral separation of amino acids and anionic drugs by capillary electrophoresis .
Synthesis Analysis
1-(p-Toluenesulfonyl)imidazole is used in the synthesis of cationic water-soluble cyclodextrin, BIMCD . It is also used in the synthesis of mono-6 A - (1-butyl-3-imidazolium)-6 A -deoxy-β-cyclodextrin chloride (BIMCD), which is useful in the chiral separation of amino acids and anionic pharmaceuticals by capillary electrophoresis .Molecular Structure Analysis
The molecular formula of 1-(p-Toluenesulfonyl)imidazole is C10H10N2O2S . It has a molecular weight of 222.26 . The structure includes an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .Chemical Reactions Analysis
1-(p-Toluenesulfonyl)imidazole is known to convert alcohols to azides in one step . It is also used in the synthesis of cationic water-soluble cyclodextrin, BIMCD .Physical And Chemical Properties Analysis
1-(p-Toluenesulfonyl)imidazole is a solid substance . It is soluble in chloroform at a concentration of 25 mg/mL . It has a melting point of 76-78 °C . The density is 1.3±0.1 g/cm3 and the boiling point is 409.1±38.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Polynucleotide Synthesis
“1-(p-Toluenesulfonyl)imidazole” is used as a reagent for polynucleotide synthesis . Polynucleotides are the building blocks of nucleic acids, which are vital for all known forms of life. This application is crucial in genetic engineering and biotechnology research.
Selective Tosylation
This compound is also used as a reagent for selective tosylation . Tosylation is a process that introduces a tosyl group, derived from toluenesulfonic acid, into a molecule. This is a key step in many organic synthesis procedures.
Direct Epoxidation of Diols
“1-(p-Toluenesulfonyl)imidazole” is used for the direct epoxidation of diols . Epoxides are cyclic ethers that are useful intermediates in organic synthesis. They can be opened up by a variety of nucleophiles, leading to useful products.
Synthesis of Cationic Water Soluble Cyclodextrin
This compound has been used in the synthesis of cationic water soluble cyclodextrin . Cyclodextrins are cyclic oligosaccharides used in pharmaceuticals, foods, and chemical industries for their ability to form inclusion complexes with a variety of molecules.
Chiral Separation of Amino Acids
The cationic water soluble cyclodextrin synthesized using “1-(p-Toluenesulfonyl)imidazole” is useful in the chiral separation of amino acids . Chiral separation is a major challenge in the pharmaceutical industry, as the different enantiomers of a chiral drug molecule often have different biological activities.
Separation of Anionic Pharmaceuticals
The same cationic water soluble cyclodextrin is also useful in the separation of anionic pharmaceuticals . This is important in pharmaceutical analysis and quality control.
Safety and Hazards
1-(p-Toluenesulfonyl)imidazole is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is harmful to aquatic life with long-lasting effects . Safety measures include wearing personal protective equipment, avoiding dust formation, and avoiding contact with skin, eyes, or clothing .
Direcciones Futuras
1-(p-Toluenesulfonyl)imidazole has been used in the synthesis of cationic water-soluble cyclodextrin, BIMCD, which is useful in the chiral separation of amino acids and anionic pharmaceuticals by capillary electrophoresis . This suggests potential future applications in the field of chiral separation.
Relevant Papers The paper titled “1- (P-toluenesulfonyl)imidazole (PTSI) as the novel bifunctional electrolyte for LiCoO2-based cells with improved performance at high voltage” discusses the use of 1-(p-Toluenesulfonyl)imidazole in the context of improving the performance of LiCoO2-based cells .
Mecanismo De Acción
Target of Action
The primary target of 1-(p-Toluenesulfonyl)imidazole (PTSI) is alcohols . It interacts with alcohols and converts them into azides .
Mode of Action
PTSI interacts with alcohols through a process known as tosylation . This process involves the conversion of alcohols to azides in a single step . The tosylation process enhances the reactivity of the alcohol, making it a better leaving group for subsequent reactions .
Biochemical Pathways
The primary biochemical pathway affected by PTSI is the conversion of alcohols to azides . This conversion is crucial in the synthesis of various organic compounds. For instance, PTSI was used in the synthesis of cationic water-soluble cyclodextrin, which is useful in the chiral separation of amino acids and anionic pharmaceuticals by capillary electrophoresis .
Pharmacokinetics
Its solubility in chloroform suggests that it may have good bioavailability .
Result of Action
The result of PTSI’s action is the formation of azides from alcohols . This conversion is a crucial step in the synthesis of various organic compounds. For instance, it has been used in the synthesis of cationic water-soluble cyclodextrin .
Action Environment
The action of PTSI can be influenced by various environmental factors. For example, in the context of LiCoO2-based cells, PTSI acts as a bifunctional electrolyte additive, improving the cells’ performance at high voltage . The results of electrochemical and spectroscopic techniques indicate that PTSI decomposes before the electrolyte solvents are consumed, and then participates in the formation of an interface layer on the electrodes, thereby enhancing the performance of the cells .
Propiedades
IUPAC Name |
1-(4-methylphenyl)sulfonylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-9-2-4-10(5-3-9)15(13,14)12-7-6-11-8-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYMYJRAQYREBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022181 | |
| Record name | 1-(p-Toluenesulfonyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(p-Toluenesulfonyl)imidazole | |
CAS RN |
2232-08-8 | |
| Record name | 1-(p-Toluenesulfonyl)imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2232-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(p-Toluenesulphonyl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002232088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Tosylimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(p-Toluenesulfonyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(p-toluenesulphonyl)imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 1-(p-Toluenesulfonyl)imidazole in current research?
A: 1-(p-Toluenesulfonyl)imidazole exhibits versatility as a synthetic intermediate and as a component in electrolyte solutions for lithium-ion batteries. [, ] Specifically, it serves as a crucial precursor in synthesizing 6A-O-p-toluenesulfonyl-β-cyclodextrin. [] Additionally, its incorporation into electrolytes for LiCoO2-based cells shows promise in enhancing battery performance, particularly at high voltages. []
Q2: Can you elaborate on the role of 1-(p-Toluenesulfonyl)imidazole in synthesizing 6A-O-p-toluenesulfonyl-β-cyclodextrin?
A: 1-(p-Toluenesulfonyl)imidazole acts as an intermediate in the sulfonation reaction leading to 6A-O-p-toluenesulfonyl-β-cyclodextrin. [] While the precise mechanism isn't detailed in the provided abstracts, it likely involves the transfer of the p-toluenesulfonyl group to the hydroxyl group at the 6A position of the β-cyclodextrin molecule.
Q3: Has there been any research on the vibrational characteristics of 1-(p-Toluenesulfonyl)imidazole?
A: Yes, research has explored the vibrational spectral activity of 1-(p-Toluenesulfonyl)imidazole using theoretical computations. [] This research likely provides insights into the molecule's structural properties and vibrational modes, which can be valuable for analytical characterization and understanding its interactions in different chemical environments.
A: Interestingly, derivatives of 1-(p-Toluenesulfonyl)imidazole find applications in chiral chemistry. Research highlights the synthesis of cationic single-isomer cyclodextrins using derivatives of this compound. [] These cyclodextrins demonstrate potential as chiral stationary phases for separating enantiomers of amino acids and anionic pharmaceuticals, showcasing their significance in analytical and pharmaceutical fields.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





